molecular formula C15H17N5O B6498231 N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine CAS No. 1484743-62-5

N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B6498231
CAS No.: 1484743-62-5
M. Wt: 283.33 g/mol
InChI Key: PWSUERYDMUSETI-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a triazolopyrazine derivative featuring a 3-methyl group on the triazolo ring and an 8-amine substituted with a 2-(4-methoxyphenyl)ethyl chain. While direct synthesis data for this specific compound are unavailable in the provided evidence, its structural analogs are synthesized via nucleophilic substitution reactions between halogenated triazolopyrazines and amines under basic conditions (e.g., General Procedure E in and ) .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11-18-19-15-14(17-9-10-20(11)15)16-8-7-12-3-5-13(21-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSUERYDMUSETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the following steps:

    Formation of the Triazolopyrazine Core: This can be achieved through a microwave-mediated, catalyst-free method using enaminonitriles and benzohydrazides.

Industrial Production Methods

Industrial production of this compound may involve scale-up of the laboratory synthesis methods, ensuring good yields and purity. The use of microwave irradiation and eco-friendly conditions can be advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of c-Met/VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, blocking their activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: 3-Position: The methyl group in the target compound reduces steric hindrance compared to bulkier aryl groups (e.g., phenyl or nitrophenyl in compounds 33 and 36). This may enhance solubility or binding flexibility in biological systems.
  • Synthetic Efficiency :
    • High yields (>85%) are achieved for phenethyl-substituted analogs using General Procedure E (e.g., compound 47c: 99% yield) .
    • Sulfonamide derivatives (e.g., compound 8c) show lower yields (62%), likely due to the complexity of introducing sulfonamide moieties .

Pharmacological and Physicochemical Properties

Antimalarial Activity
Spectroscopic and Physical Data
  • HRMS and NMR :

    • Compound 47c (3-(4-methoxyphenyl)-N-phenethyl) shows HRMS m/z 363.1274 ([M + H]<sup>+</sup>) and distinct <sup>13</sup>C NMR signals at δ 55.5 (OCH3) and 34.5 (CH2), confirming substitution patterns .
    • The target compound’s methoxyphenethyl chain would likely produce similar NMR signals but with additional peaks for the methyl group at the 3-position.
  • Melting Points :

    • Nitrophenyl-substituted analogs (e.g., compound 36) exhibit higher decomposition temperatures (236–238°C), attributed to strong intermolecular interactions from the nitro group .

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